molecular formula C9H12O3 B14162203 Formaldehyde;oxirane;phenol CAS No. 25134-84-3

Formaldehyde;oxirane;phenol

Cat. No.: B14162203
CAS No.: 25134-84-3
M. Wt: 168.19 g/mol
InChI Key: WLZKVKFSIOWKTR-UHFFFAOYSA-N
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Description

Formaldehyde;oxirane;phenol is a compound that combines three distinct chemical entities: formaldehyde, oxirane (also known as ethylene oxide), and phenol. This compound is primarily known for its role in the production of phenol-formaldehyde resins, which are synthetic polymers obtained by the reaction of phenol with formaldehyde. These resins are widely used in various industrial applications due to their excellent mechanical properties, chemical resistance, and thermal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenol-formaldehyde resins involves the reaction of phenol with formaldehyde under acidic or basic conditions. The reaction can proceed via two main routes: the formation of novolac resins and resole resins. Novolac resins are produced under acidic conditions with a molar ratio of formaldehyde to phenol less than one, while resole resins are formed under basic conditions with a molar ratio greater than one .

Industrial Production Methods

Industrial production of phenol-formaldehyde resins typically involves the use of catalysts such as sulfuric acid, oxalic acid, or hydrochloric acid for novolac resins, and sodium hydroxide or other bases for resole resins. The reaction is carried out at elevated temperatures to ensure complete polymerization. The resulting resins can be further processed into various forms, including powders, solutions, and molded products .

Chemical Reactions Analysis

Types of Reactions

Formaldehyde;oxirane;phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

CAS No.

25134-84-3

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

formaldehyde;oxirane;phenol

InChI

InChI=1S/C6H6O.C2H4O.CH2O/c7-6-4-2-1-3-5-6;1-2-3-1;1-2/h1-5,7H;1-2H2;1H2

InChI Key

WLZKVKFSIOWKTR-UHFFFAOYSA-N

Canonical SMILES

C=O.C1CO1.C1=CC=C(C=C1)O

Related CAS

68988-31-8
25134-84-3

Origin of Product

United States

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